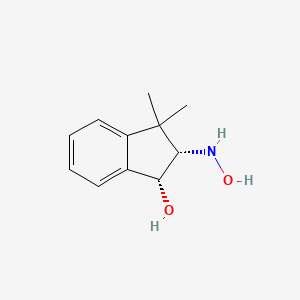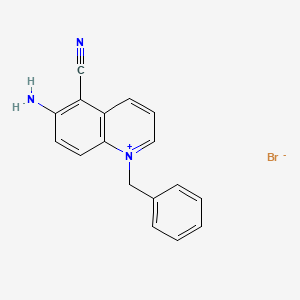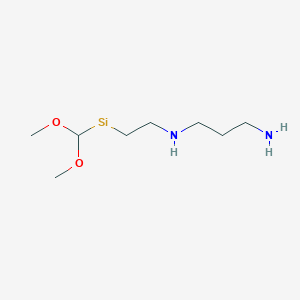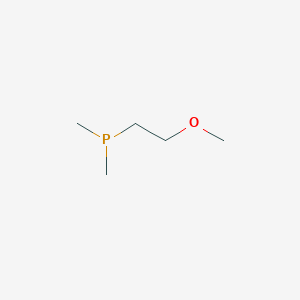
(2-Methoxyethyl)(dimethyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyethyl)(dimethyl)phosphane is an organophosphorus compound with the molecular formula C5H13OP It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups: two methyl groups and one 2-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(dimethyl)phosphane typically involves the reaction of dimethylphosphine with 2-methoxyethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(CH3)2PH+CH3OCH2CH2Cl→(CH3)2PCH2CH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and products safely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyethyl)(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is (2-Methoxyethyl)(dimethyl)phosphine oxide.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives of the phosphine.
Applications De Recherche Scientifique
(2-Methoxyethyl)(dimethyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to donate electron density to metal centers makes it valuable in the formation of metal-phosphine complexes.
Biology: The compound can be used in the synthesis of biologically active molecules, particularly those involving phosphorus-containing functional groups.
Medicine: Research into phosphine derivatives includes their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2-Methoxyethyl)(dimethyl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates to metal centers in catalytic processes, facilitating various chemical transformations. The phosphorus atom in the compound donates electron density to the metal, stabilizing the metal-ligand complex and enabling catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyethyl)diphenylphosphine
- (2-Methoxyethyl)diethylphosphine
- (2-Methoxyethyl)dimethylphosphine oxide
Uniqueness
(2-Methoxyethyl)(dimethyl)phosphane is unique due to its specific combination of a 2-methoxyethyl group and two methyl groups attached to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in catalysis and organic synthesis that may not be achievable with other phosphines.
Propriétés
Numéro CAS |
144533-35-7 |
|---|---|
Formule moléculaire |
C5H13OP |
Poids moléculaire |
120.13 g/mol |
Nom IUPAC |
2-methoxyethyl(dimethyl)phosphane |
InChI |
InChI=1S/C5H13OP/c1-6-4-5-7(2)3/h4-5H2,1-3H3 |
Clé InChI |
RYLKDKHFCDYHDO-UHFFFAOYSA-N |
SMILES canonique |
COCCP(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


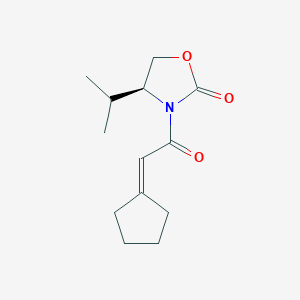
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
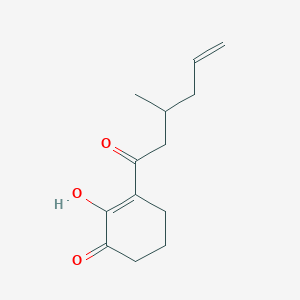



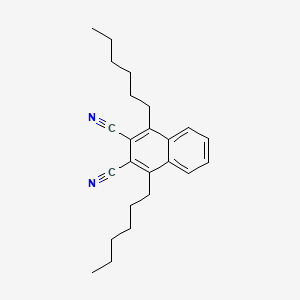
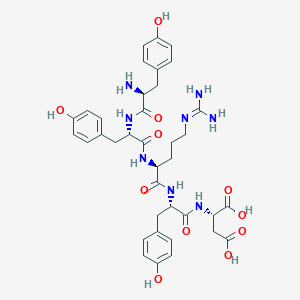
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
